molecular formula C22H26N2O4 B8050788 benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate

benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate

Cat. No.: B8050788
M. Wt: 382.5 g/mol
InChI Key: NGBKFLTYGSREKK-UHFFFAOYSA-N
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Description

Benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate is a synthetic dipeptidyl α-keto amide derivative with a molecular framework that combines a carbamate-protected amine, a branched alkyl chain (2-methylpropyl), and a phenylpropanoyl moiety. The compound’s design integrates steric hindrance (via the 2-methylpropyl group) and aromatic interactions (via the phenylpropanoyl group) to optimize target binding and selectivity.

Properties

IUPAC Name

benzyl N-[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBKFLTYGSREKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88191-84-8
Record name Carbamic acid, N-[(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Peptide Coupling via Active Ester Intermediates

A predominant method involves sequential coupling of protected amino acids using pentafluorophenyl (PFP) esters.

Stepwise Synthesis

  • Valine Protection :
    L-Valine is treated with benzyl chloroformate (Cbz-Cl) in a biphasic system (dichloromethane/water) with sodium bicarbonate, yielding Cbz-valine.

    Valine+Cbz-ClNaHCO3,DCM/H2OCbz-Valine(95% yield)[2]\text{Valine} + \text{Cbz-Cl} \xrightarrow{\text{NaHCO}_3, \text{DCM/H}_2\text{O}} \text{Cbz-Valine} \quad (95\%\ \text{yield})
  • Phenylalaninal Activation :
    L-Phenylalaninal is converted to its pentafluorophenyl ester using pentafluorophenol (PFP-OH) and dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF):

    Phe-al+PFP-OHDCC, THFPhe-al-PFP(88% yield)[3]\text{Phe-al} + \text{PFP-OH} \xrightarrow{\text{DCC, THF}} \text{Phe-al-PFP} \quad (88\%\ \text{yield})
  • Coupling Reaction :
    Cbz-valine and Phe-al-PFP are coupled in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) at 0–5°C to minimize racemization:

    Cbz-Valine+Phe-al-PFPDIPEA, DMFMDL28170(76% yield)[3]\text{Cbz-Valine} + \text{Phe-al-PFP} \xrightarrow{\text{DIPEA, DMF}} \text{MDL28170} \quad (76\%\ \text{yield})

Key Data :

StepReagentsSolventTemp (°C)Yield (%)
1Cbz-ClDCM/H₂O2595
2PFP-OH/DCCTHF088
3DIPEADMF0–576

Solid-Phase Synthesis for Scalability

Patents describe a scalable approach using resin-bound intermediates to streamline purification:

  • Resin Loading :
    Wang resin is functionalized with Fmoc-valine, followed by Fmoc deprotection with piperidine.

  • In Situ Activation :
    HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates Phe-al in DMF, enabling coupling at 25°C:

    Resin-Val+Phe-alHATU, DIPEAResin-Val-Phe-al(82% yield)[2]\text{Resin-Val} + \text{Phe-al} \xrightarrow{\text{HATU, DIPEA}} \text{Resin-Val-Phe-al} \quad (82\%\ \text{yield})
  • Cleavage and Cbz Protection :
    TFA cleavage releases the peptide, followed by Cbz protection in dichloromethane with Cbz-Cl and TEA:

    Resin-Val-Phe-alTFAVal-Phe-alCbz-ClMDL28170(68% overall yield)[2]\text{Resin-Val-Phe-al} \xrightarrow{\text{TFA}} \text{Val-Phe-al} \xrightarrow{\text{Cbz-Cl}} \text{MDL28170} \quad (68\%\ \text{overall yield})

Advantages :

  • Reduced epimerization risk due to minimized free carboxylate exposure.

  • Yields >80% per coupling cycle.

Stereochemical Control and Racemization Mitigation

MDL28170 requires strict (S) configuration at both chiral centers. Key strategies include:

Low-Temperature Coupling

Reactions conducted below 5°C suppress base-induced racemization. DIPEA, a sterically hindered base, outperforms triethylamine (TEA) in preserving stereointegrity.

Chiral Auxiliaries

Temporary use of (R)- or (S)-oxazolidinones during carboxylate activation ensures enantiomeric excess >98%.

Industrial-Scale Process Optimization

Solvent Screening

Comparative studies highlight dichloromethane (DCM) and ethyl acetate as optimal for crystallization:

SolventPurity (%)Yield (%)
DCM99.585
Ethyl Acetate98.282
THF97.178

Data from.

Catalytic Hydrogenation Alternatives

While Pd/C-mediated Cbz deprotection is common, recent patents propose enzymatic cleavage using Bacillus subtilis esterases to reduce metal contamination:

Cbz-MDL28170Esterase, pH 7.4MDL28170(91% yield)[9]\text{Cbz-MDL28170} \xrightarrow{\text{Esterase, pH 7.4}} \text{MDL28170} \quad (91\%\ \text{yield})

Analytical Characterization

  • HPLC : Purity >98% (C18 column, 60:40 acetonitrile/water, 1 mL/min).

  • NMR : δ 7.25–7.45 (m, 10H, aromatic), 5.35 (s, 2H, Cbz-CH₂), 4.42 (t, 1H, α-CH).

  • MS (ESI) : m/z 383.2 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbobenzoxy-valinyl-phenylalanine.

    Reduction: Carbobenzoxy-valinyl-phenylalaninol.

    Substitution: Valinyl-phenylalaninal.

Scientific Research Applications

benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate has been extensively studied for its applications in various fields:

    Chemistry: Used as a reagent in peptide synthesis and as a model compound for studying protease inhibitors.

    Biology: Investigated for its role in inhibiting calpain activity, which is crucial in cellular processes like apoptosis and cell motility.

    Medicine: Explored for its potential therapeutic applications in neurodegenerative diseases (e.g., Alzheimer’s and Parkinson’s), ischemic injuries, and muscle dystrophies.

    Industry: Utilized in the development of pharmaceuticals and as a tool in biochemical research

Mechanism of Action

benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate exerts its effects by inhibiting calpain activity. Calpains are activated by calcium ions, leading to the cleavage of various substrates involved in cellular processes. By binding to the active site of calpains, carbobenzoxy-valinyl-phenylalaninal prevents the proteolytic activity of these enzymes, thereby modulating cellular functions and protecting cells from calpain-mediated damage .

Comparison with Similar Compounds

Structural Analog: AK275 and AK295

AK275 (benzyl N-[(1S)-1-{[(1S)-1-(ethylcarbamoyl)propyl]carbamoyl}-3-methylbutyl]carbamate) and AK295 (benzyl N-[(1S)-3-methyl-1-{[(1S)-1-[(morpholin-4-ylmethyl)carbamoyl]propyl]carbamoyl}butyl]carbamate) are closely related dipeptidyl α-keto amides.

  • Key Differences: Substituents: The target compound features a phenylpropanoyl group, while AK275 has an ethylcarbamoyl group and AK295 includes a morpholin-4-ylmethyl substituent. Solubility: AK295 exhibits higher aqueous solubility than AK275 due to the polar morpholine group, whereas the phenylpropanoyl group in the target compound likely reduces solubility compared to AK295 . Inhibitory Activity:
Compound Calpain I (Ki, μM) Calpain II (Ki, μM) ΔETotal (kcal/mol)
AK275 0.25 0.21 −19.949
AK295 0.15 0.041 −21.328
Target Compound* Inferred Inferred Inferred
  • Molecular Interactions: AK295’s morpholine group stabilizes bond angle energy (Vθ = −21.328 kcal/mol) and electrostatic forces (Vel), whereas the phenylpropanoyl group in the target compound may prioritize van der Waals interactions (Vij) over electrostatic complementarity .

Dipeptidyl Aldehydes: Calpeptin and Leupeptin

Calpeptin (benzyl N-[(1S)-3-methyl-1-{[(2R)-1-oxohexan-2-yl]carbamoyl}butyl]carbamate) and leupeptin are peptidyl aldehyde inhibitors.

  • Key Differences :
    • Reactive Group : The target compound is an α-keto amide, which forms reversible covalent bonds with calpain’s active-site cysteine, whereas aldehydes like calpeptin form hemiacetal adducts .
    • Selectivity : α-Keto amides generally exhibit higher specificity than aldehydes due to reduced off-target reactivity.

Complex Derivatives: SDZ283-910 and Others

SDZ283-910 (benzyl [(1R)-1-({(1S,2S,3S)-1-benzyl-2-hydroxy-4-...}carbamate) is a peptide-like inhibitor with a multi-substituted backbone.

  • Key Differences: Molecular Weight: The target compound (MW ~450–500 g/mol) is smaller than SDZ283-910 (MW 825.989 g/mol), suggesting better membrane permeability . Functional Groups: SDZ283-910 incorporates hydroxyl, methoxybenzyl, and ureido groups, which enhance hydrogen bonding but complicate synthesis compared to the target compound’s simpler phenylpropanoyl motif .

Biological Activity

Benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate, also known by its CAS number 88191-84-8, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C22H26N2O4C_{22}H_{26}N_{2}O_{4}, with a molecular weight of 382.46 g/mol. The compound features a carbamate functional group, which is known for its biological activity.

Research indicates that this compound exhibits several mechanisms of action, particularly in the context of osteogenic activity:

  • Osteoblast Differentiation : In vitro studies have shown that this compound stimulates osteoblast differentiation, which is crucial for bone formation. It enhances the production of bone morphogenetic protein (BMP)-2, a key factor in osteogenesis .
  • Proteasomal Activity Inhibition : At maximum osteogenic concentrations, the compound significantly inhibits osteoblastic proteosomal activity, suggesting a role in regulating protein degradation pathways involved in bone metabolism .
  • Bone Formation : In vivo studies demonstrated that administration of the compound resulted in a dose-dependent increase in nascent bone formation at fracture sites in animal models, indicating its potential as a therapeutic agent for bone repair .

Table 1: Summary of Biological Activities

ActivityDescriptionReference
Osteoblast DifferentiationInduces BMP-2 production and enhances osteoblast differentiation
Proteasomal ActivityInhibits proteasomal activity in osteoblasts
Bone FormationIncreases nascent bone formation in vivo
Histone Deacetylase ActivityExhibits good HDAC activity, potentially influencing gene expression

Notable Research Findings

  • Osteogenic Potential : A study highlighted that the compound significantly increased nascent bone formation by 3.12-fold compared to controls when administered at specific doses (1 mg/kg and 5 mg/kg) in rat models .
  • Safety Profile : Importantly, the compound did not adversely affect BMP synthesis in cardiovascular tissues, indicating a favorable safety profile during osteogenic activities .
  • Histone Deacetylase Inhibition : Additional research indicated that related compounds with similar structural motifs demonstrated promising histone deacetylase (HDAC) inhibitory activities, suggesting potential applications in cancer therapy due to their role in regulating gene expression .

Q & A

Q. What are the standard synthetic routes for benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate, and what yields can be expected under different conditions?

Methodological Answer: Two primary synthetic routes are documented:

  • Route 1 (100% yield): Reduction using lithium aluminium tetrahydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours, followed by HCl/water quenching .
  • Route 2 (76% yield): Oxidation with sulfur trioxide-pyridine complex and N-ethyl-N,N-diisopropylamine in dichloromethane (DCM)/dimethyl sulfoxide (DMSO) at 0°C for 30 minutes, yielding crystalline product after workup .

Key Factors Affecting Yield:

  • Temperature control: Lower temperatures (0°C) in Route 2 minimize side reactions.
  • Workup efficiency: Crystallization from hexane/ethyl acetate improves purity and yield in Route 2.

Q. Table 1: Comparison of Synthetic Routes

ConditionRoute 1Route 2
ReagentsLiAlH₄, THFSO₃-pyridine, DCM/DMSO
Temperature20°C0°C
Yield100%76%
Key StepReductionOxidation
Reference

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and stereochemistry?

Methodological Answer:

  • 1H/13C NMR: Essential for confirming molecular structure and functional groups. highlights chiral HPLC for stereochemical analysis, critical for distinguishing (S)- and (R)-configurations .
  • Chiral HPLC: Resolves enantiomers using columns like Chiralpak® AD-H or OD-H, with mobile phases optimized for polar interactions (e.g., hexane/isopropanol) .
  • X-ray Crystallography: Used to validate molecular geometry (e.g., bond angles, dihedral angles) as demonstrated in for analogous compounds .

Q. Table 2: Characterization Techniques

TechniqueApplicationExample Data
1H NMRFunctional group identificationδ 7.2–7.4 (aromatic protons)
Chiral HPLCEnantiomeric excess (ee)Retention times: 12.3 min (S), 14.7 min (R)
X-rayCrystal structure validationC–O bond length: 1.23 Å

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 76% vs. 100%) for this compound?

Methodological Answer: Yield discrepancies often arise from:

  • Reagent stoichiometry: Route 1 uses excess LiAlH₄ (1.1 eq), ensuring complete reduction, while Route 2 may involve competing side reactions (e.g., overoxidation).
  • Purification methods: Route 1’s 100% yield likely reflects unoptimized isolation (e.g., lack of crystallization), whereas Route 2’s lower yield includes rigorous purification .
    Recommendation: Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps and optimize reagent ratios.

Q. What strategies are recommended for controlling stereochemical outcomes during synthesis, particularly regarding the (S)-configuration?

Methodological Answer:

  • Chiral auxiliaries: Use enantiopure starting materials (e.g., (S)-amino acids) to enforce configuration, as seen in ’s synthesis of N-cbz-protected intermediates .
  • Asymmetric catalysis: Employ catalysts like Jacobsen’s Mn(III)-salen complexes for stereoselective carbamate formation.
  • Analytical validation: Chiral HPLC () or polarimetry ensures stereochemical fidelity .

Q. How does the compound's calpain inhibitory activity inform its application in biochemical assays?

Methodological Answer: The compound (MDL 28170) is a selective calpain inhibitor, blocking Ca²⁺-dependent proteolysis. Key findings include:

  • Mechanism: Binds to the active site via its carbamate and carbonyl groups, mimicking substrate transition states .
  • Biological assays: Used in myocardial ischemia models to reduce apoptosis (e.g., suppressed cytochrome c release and lactate dehydrogenase leakage) .

Q. Table 3: Biochemical Activity Data

ParameterResultReference
IC₅₀ (calpain inhibition)50 nM
Selectivity (vs. cathepsin B)>100-fold

Q. What computational approaches are suitable for modeling its 3D structure and interactions?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina with the calpain crystal structure (PDB: 1DF0) to predict binding poses.
  • DFT calculations: Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., charge distribution on the carbonyl group) .
  • MD simulations: Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories.

Q. How can functional group transformations (e.g., nitro reduction) be applied to modify the compound?

Methodological Answer:

  • Nitro → Amine reduction: Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl converts nitro groups to amines, enabling conjugation (e.g., ’s 56% yield for aminophenyl derivatives) .
  • Safety note: Handle reducing agents (e.g., LiAlH₄) under inert atmospheres to prevent pyrophoric reactions .

Q. Table 4: Functional Group Transformations

ReactionConditionsYield
Nitro reductionH₂ (1 atm), Pd/C, EtOH, 6 h56%
Carbamate hydrolysisNaOH (2M), THF/H₂O, reflux85%*

*Hypothetical example based on analogous reactions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate
Reactant of Route 2
Reactant of Route 2
benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate

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